Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Overview
Description
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is an organic compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol. It is also known by its IUPAC name, this compound. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate typically involves the esterification of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid.
Reduction: Formation of 4-[4-(4-pentoxyphenyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[4-(4-methoxyphenyl)phenyl]benzoate
- Methyl 4-[4-(4-ethoxyphenyl)phenyl]benzoate
- Methyl 4-[4-(4-butoxyphenyl)phenyl]benzoate
Uniqueness
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and interactions compared to its analogs with shorter or different alkoxy groups.
Properties
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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